

Introduction: Unveiling a Potent Probe for Mechanosensation

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Compound of Interest

Compound Name: (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine

CAS No.: 824938-98-9

Cat. No.: B1601955

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GSK1016790A, also known as GSK101, is a synthetic small molecule that has emerged as an indispensable tool in the study of cellular mechanotransduction.[1] Developed by GlaxoSmithKline, it is a potent and highly selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] TRPV4 is a non-selective, calcium-permeable cation channel that acts as a critical sensor of a wide array of physical and chemical stimuli, including osmotic pressure, temperature, mechanical stress, and endogenous ligands.[2][3] The ubiquitous expression of TRPV4 in tissues such as vascular endothelium, kidneys, bladder, lungs, and the nervous system positions it as a key regulator of diverse physiological processes.[2][4]

This guide provides a comprehensive overview of GSK1016790A, from its fundamental chemical properties to its complex mechanism of action and the downstream cellular consequences. We will delve into field-proven experimental protocols, present quantitative data, and visualize the intricate signaling pathways this compound modulates, offering researchers a robust framework for leveraging GSK1016790A in their investigations.

Core Chemical & Physical Properties

GSK1016790A is a cell-permeable piperazine amide derivative.^[5] Its chemical identity is well-defined, although researchers should note that the CAS number 942206-85-1 is the most consistently cited identifier, while the user-provided 824938-98-9 may be an alternate or less common identifier.

Identifier	Value
Primary Name	GSK1016790A ^[1]
Synonyms	GSK101, TRPV4 Agonist ^{[1][5]}
CAS Number	942206-85-1 ^{[1][5]}
IUPAC Name	N-[(1S)-1-[[4-[(2S)-2-[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide ^[1]
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆ S ₂ ^[1]
Molar Mass	655.61 g·mol ⁻¹ ^[1]
Physical Form	Powder ^[5]
Purity	≥97-98% (by HPLC) ^{[5][6]}

Mechanism of Action: Precision Activation of TRPV4

The primary utility of GSK1016790A stems from its role as a direct and potent agonist of the TRPV4 channel.^[7] Its mechanism is not one of passive modulation but of specific, induced activation.

Direct Channel Gating and Cation Influx

GSK1016790A binds directly to the TRPV4 channel, inducing a conformational change that opens its pore.^[7] This gating event allows for the influx of cations down their electrochemical gradient. As TRPV4 is a non-selective cation channel, this includes sodium (Na⁺) and, most

critically, calcium (Ca^{2+}), which has a permeability approximately 10 times that of sodium.[4][7] The resulting rapid and significant increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) is the foundational event that triggers the multitude of downstream signaling cascades.[7] The specificity of this interaction is confirmed by the absence of a Ca^{2+} response in cells lacking TRPV4 expression and the effective blockade of the response by known TRPV4 antagonists.[7]

Quantitative Potency and Selectivity

GSK1016790A is distinguished by its high potency, with half-maximal effective concentrations (EC_{50}) typically falling in the low nanomolar range. This potency is significantly greater—approximately 300-fold—than that of the earlier TRPV4 agonist, 4α -Phorbol 12,13-didecanoate (4α -PDD).[5] This makes GSK1016790A a more precise tool for targeted channel activation. Furthermore, it demonstrates high selectivity, showing no activity at other TRP channels like TRPM8 and TRPA1, even at concentrations as high as $20\ \mu\text{M}$.[5][6]

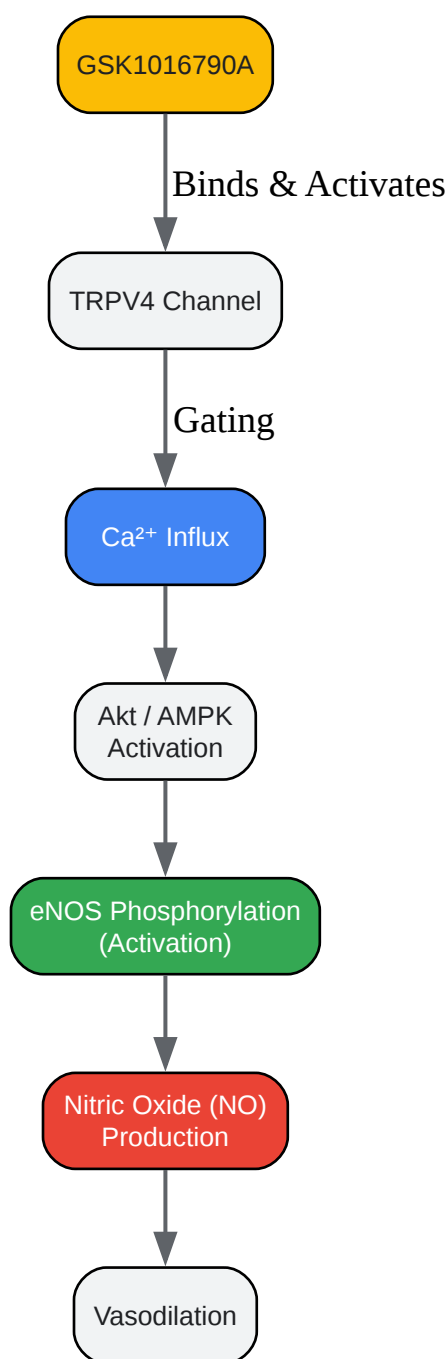
Parameter	Cell Type	Species	Value (EC_{50})
Ca^{2+} Influx	HEK cells expressing TRPV4	Human	2.1 nM[5][6][8][9][10]
Ca^{2+} Influx	HEK cells expressing TRPV4	Mouse	18 nM[5][6][8][10]
Ca^{2+} Influx	HeLa cells expressing TRPV4	Human	3.3 nM[7]
Ca^{2+} Influx	Choroid plexus epithelial cells	Not Specified	34 nM[7][10]

Downstream Signaling Cascades

The influx of Ca^{2+} initiated by GSK1016790A is not a terminal event but the start of a complex signaling web that dictates the ultimate physiological outcome. Two of the most well-characterized pathways are those controlling vasodilation and channel desensitization.

Vasodilation via eNOS Activation in Endothelial Cells

In the vascular system, TRPV4 activation is a key driver of vasodilation.[4] GSK1016790A-mediated Ca^{2+} influx in endothelial cells activates downstream kinases, including Akt and AMP-activated protein kinase (AMPK).[7] These kinases then phosphorylate and activate endothelial nitric oxide synthase (eNOS), which catalyzes the production of the potent vasodilator nitric oxide (NO) from L-arginine.[6][7]

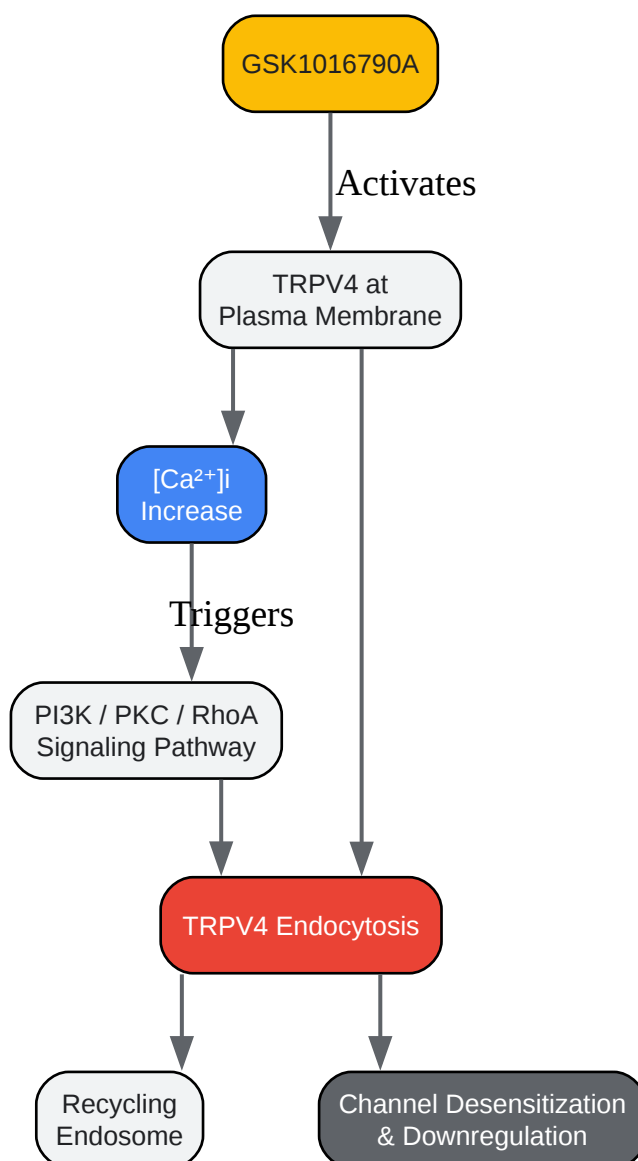


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Caption: GSK1016790A-induced eNOS activation pathway in endothelial cells.

Channel Desensitization and Trafficking

Prolonged or potent activation of TRPV4 by GSK1016790A initiates a negative feedback loop involving channel internalization.[2][11] This process is crucial for modulating the cellular response and preventing Ca^{2+} overload. The signaling cascade controlling this endocytosis is dependent on Ca^{2+} release from intracellular stores and is controlled by Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[11] Activation of this pathway leads to the translocation of TRPV4 channels from the plasma membrane to recycling endosomes, effectively downregulating the number of available channels at the cell surface.[2][11]



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Caption: GSK1016790A-induced TRPV4 trafficking and desensitization pathway.

Field-Proven Experimental Protocols

The study of GSK1016790A's effects relies on a set of robust biophysical and imaging techniques. The causality behind these experimental choices is to directly measure the consequences of TRPV4 activation: ion flux and changes in channel localization.

Calcium Imaging

This is the most direct method to confirm TRPV4 activation by measuring the resultant increase in intracellular calcium.

Methodology:

- **Cell Culture:** Plate TRPV4-expressing cells (e.g., HEK293 or HUVECs) on glass-bottom dishes suitable for microscopy.
- **Dye Loading:** Incubate cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) according to the dye manufacturer's protocol.
- **Baseline Measurement:** Using a fluorescence microscope, record the baseline fluorescence intensity of the cells for 2-3 minutes to establish a stable signal.
- **Agonist Application:** Add GSK1016790A (typically 1-100 nM final concentration) to the buffer bathing the cells.
- **Data Acquisition:** Continuously record the change in fluorescence intensity over time. A rapid increase post-application indicates Ca^{2+} influx.
- **Analysis:** Quantify the change in fluorescence (e.g., $\Delta F/F_0$) to determine the magnitude and kinetics of the calcium response.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a high-resolution measurement of the ion currents flowing through TRPV4 channels upon activation.

Methodology:

- **Cell Preparation:** Prepare isolated TRPV4-expressing cells for electrophysiological recording.
- **Pipette Solution:** Use an internal pipette solution containing cesium (to block K⁺ channels) and EGTA (to chelate intracellular Ca²⁺).[\[2\]](#)
- **External Solution:** Bathe the cells in an extracellular solution. A Ca²⁺-free version can be used to isolate Na⁺ currents.[\[2\]](#)
- **Giga-seal Formation:** Achieve a whole-cell patch-clamp configuration on a target cell.
- **Baseline Current:** Hold the cell at a negative potential (e.g., -90 mV) and record baseline currents. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to determine the baseline current-voltage (I-V) relationship.[\[2\]](#)
- **Agonist Perfusion:** Rapidly perfuse the cell with the extracellular solution containing GSK1016790A.
- **Data Acquisition:** Record the evoked inward and outward currents. The characteristic outward rectification at positive voltages is a hallmark of TRPV4 currents.[\[2\]](#)

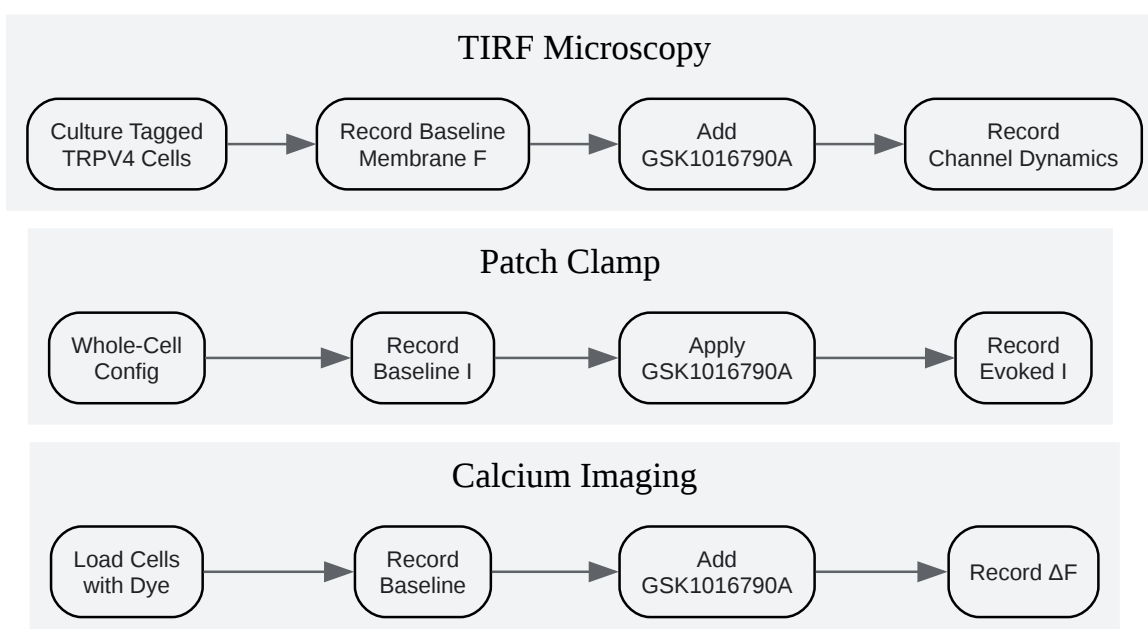
TIRF Microscopy for Channel Trafficking

Total Internal Reflection Fluorescence (TIRF) microscopy is ideal for visualizing events at the plasma membrane, such as channel endocytosis, by selectively exciting fluorophores within ~100 nm of the coverslip.[\[11\]](#)

Methodology:

- **Cell Transfection:** Culture cells expressing fluorescently-tagged TRPV4 (e.g., TRPV4-Venus) on high-index glass coverslips.[\[7\]](#)[\[11\]](#)
- **Microscope Setup:** Use a TIRF microscope to generate an evanescent field at the cell-coverslip interface.

- **Baseline Imaging:** Acquire high-frame-rate images of the fluorescently tagged channels at the plasma membrane to establish a baseline density.
- **Agonist Application:** Add GSK1016790A to the cells.
- **Time-Lapse Imaging:** Record the changes in fluorescence intensity and the dynamics of individual fluorescent spots over time.
- **Data Analysis:** Use image analysis software to quantify the change in TRPV4 density at the plasma membrane, providing a direct measure of channel internalization or insertion.[7]



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Caption: Simplified workflows for key in vitro experimental protocols.

In Vivo Applications and Physiological Effects

The utility of GSK1016790A extends to in vivo models, where it has been instrumental in elucidating the physiological roles of TRPV4.

System	Effect of GSK1016790A	Model
Urinary Bladder	Induces bladder contraction and hyperactivity.[8]	TRPV4+/+ Mice
Vascular System	Causes vasodilation and decreases in systemic and pulmonary vascular resistance. [10]	Animal Models
Gastrointestinal	Produces a dose-dependent inhibitory effect on whole gut transit time.[9]	Mice
Cardiac	Produces a transient, dose-dependent increase in action potential duration in ventricular myocytes.[4]	Mouse Myocytes

Compound Handling and Storage

Proper handling is critical for maintaining the integrity and activity of GSK1016790A.

- Storage: The compound should be stored as a powder at -20°C for up to three years. Protect from light.[10]
- Solubility:
 - DMSO: Soluble at approximately 17.68 mg/mL (26.97 mM).[10]
 - Ethanol: Soluble at approximately 58 mg/mL (88.47 mM).[10]
- Solution Preparation:
 - Prepare a concentrated stock solution in DMSO (e.g., 10 mM).[2]
 - For in vitro experiments, dilute the stock solution into the appropriate aqueous buffer just before use.

- For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9][10] It is recommended to prepare this working solution fresh on the day of use.[10] Sonication may be required to aid dissolution.[10]

Conclusion

GSK1016790A is a powerful and precise pharmacological tool that has fundamentally advanced our understanding of the TRPV4 ion channel. Its high potency and selectivity allow for the targeted activation of this critical cellular sensor, triggering a primary influx of Ca²⁺ that initiates diverse and physiologically significant downstream pathways.[7] From regulating vasodilation to modulating its own membrane expression, the consequences of GSK1016790A application are complex and far-reaching. The experimental frameworks detailed in this guide provide a self-validating system for researchers to continue exploring the multifaceted roles of TRPV4 in health and disease, underpinning future drug development efforts targeting this crucial channel.

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